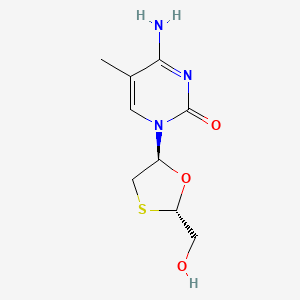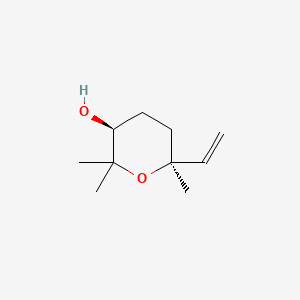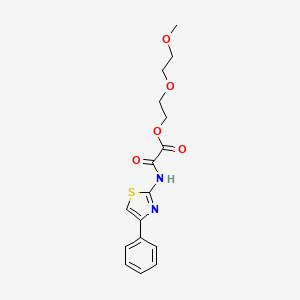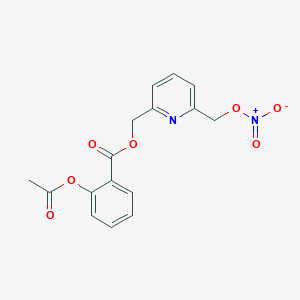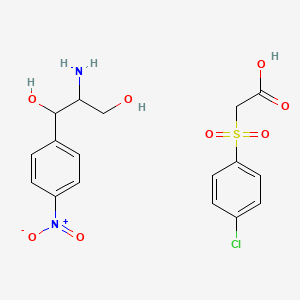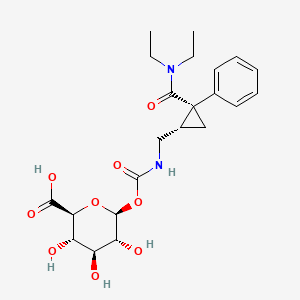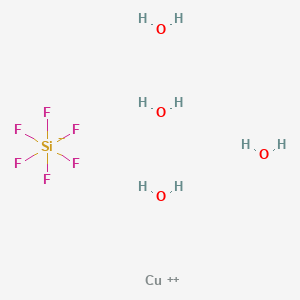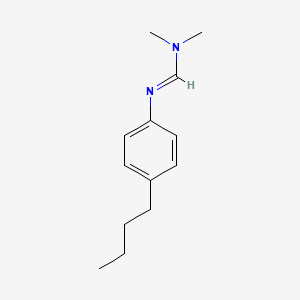
N-((4-(((Hydroxyamino)oxoacetyl)amino)phenyl)sulfonyl)-N'-(2-methylpropyl)ethanediamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-((4-(((Hydroxyamino)oxoacetyl)amino)phenyl)sulfonyl)-N’-(2-methylpropyl)ethanediamide is a complex organic compound that features multiple functional groups, including sulfonyl, hydroxyamino, and oxoacetyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((4-(((Hydroxyamino)oxoacetyl)amino)phenyl)sulfonyl)-N’-(2-methylpropyl)ethanediamide typically involves multi-step organic reactions. The process may start with the preparation of intermediate compounds, which are then subjected to further reactions to introduce the desired functional groups. Common synthetic routes may include:
Formation of the sulfonyl group: This can be achieved by reacting a suitable aromatic compound with sulfonyl chloride under basic conditions.
Introduction of the hydroxyamino group: This step may involve the reduction of a nitro group to an amino group, followed by hydroxylation.
Attachment of the oxoacetyl group: This can be done through acylation reactions using oxoacetyl chloride or similar reagents.
Final assembly: The intermediate compounds are then coupled together under controlled conditions to form the final product.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of the synthetic routes to maximize yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and green chemistry principles may be employed to achieve these goals.
Chemical Reactions Analysis
Types of Reactions
N-((4-(((Hydroxyamino)oxoacetyl)amino)phenyl)sulfonyl)-N’-(2-methylpropyl)ethanediamide can undergo various types of chemical reactions, including:
Oxidation: The hydroxyamino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The oxoacetyl group can be reduced to form hydroxyl derivatives.
Substitution: The sulfonyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyamino group may yield nitroso or nitro compounds, while reduction of the oxoacetyl group may produce hydroxyl derivatives.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its unique functional groups may interact with biological molecules, making it useful in biochemical studies.
Medicine: It may exhibit pharmacological properties that could be explored for drug development.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-((4-(((Hydroxyamino)oxoacetyl)amino)phenyl)sulfonyl)-N’-(2-methylpropyl)ethanediamide depends on its interaction with molecular targets. These interactions may involve binding to specific enzymes or receptors, leading to modulation of biochemical pathways. The exact molecular targets and pathways involved would require detailed experimental studies to elucidate.
Comparison with Similar Compounds
Similar Compounds
Similar compounds may include other sulfonyl-containing amides and derivatives with hydroxyamino and oxoacetyl groups. Examples include:
- N-((4-(((Hydroxyamino)oxoacetyl)amino)phenyl)sulfonyl)-N’-(2-methylpropyl)ethanediamide analogs with different alkyl groups.
- Compounds with variations in the position of functional groups on the aromatic ring.
Uniqueness
The uniqueness of N-((4-(((Hydroxyamino)oxoacetyl)amino)phenyl)sulfonyl)-N’-(2-methylpropyl)ethanediamide lies in its specific combination of functional groups, which may confer distinct chemical and biological properties compared to similar compounds.
Properties
CAS No. |
81717-31-9 |
|---|---|
Molecular Formula |
C14H18N4O7S |
Molecular Weight |
386.38 g/mol |
IUPAC Name |
N'-[4-[[2-(hydroxyamino)-2-oxoacetyl]amino]phenyl]sulfonyl-N-(2-methylpropyl)oxamide |
InChI |
InChI=1S/C14H18N4O7S/c1-8(2)7-15-11(19)14(22)18-26(24,25)10-5-3-9(4-6-10)16-12(20)13(21)17-23/h3-6,8,23H,7H2,1-2H3,(H,15,19)(H,16,20)(H,17,21)(H,18,22) |
InChI Key |
BBJNKITZVYIPHJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CNC(=O)C(=O)NS(=O)(=O)C1=CC=C(C=C1)NC(=O)C(=O)NO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


